molecular formula C8H8F9IO B2637447 3-Iodo-5,5,6,6,7,7,8,8,8-nonafluorooctan-1-ol CAS No. 109574-81-4

3-Iodo-5,5,6,6,7,7,8,8,8-nonafluorooctan-1-ol

Cat. No.: B2637447
CAS No.: 109574-81-4
M. Wt: 418.041
InChI Key: PVUKLHKMFFSKDP-UHFFFAOYSA-N
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Description

3-Iodo-5,5,6,6,7,7,8,8,8-nonafluorooctan-1-ol is a fluorinated organic compound with the molecular formula C8H8F9IO. This compound is characterized by the presence of both iodine and multiple fluorine atoms, which impart unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-5,5,6,6,7,7,8,8,8-nonafluorooctan-1-ol typically involves the iodination of a fluorinated alcohol precursor. One common method includes the reaction of 5,5,6,6,7,7,8,8,8-nonafluorooctanol with iodine and a suitable oxidizing agent under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-5,5,6,6,7,7,8,8,8-nonafluorooctan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of fluorinated amines or thiols.

    Oxidation: Formation of fluorinated aldehydes or ketones.

    Reduction: Formation of nonafluorooctane.

Scientific Research Applications

3-Iodo-5,5,6,6,7,7,8,8,8-nonafluorooctan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.

    Biology: Investigated for its potential use in bioimaging due to its unique fluorine content.

    Medicine: Explored for its potential as a radiolabeling agent in diagnostic imaging.

    Industry: Utilized in the production of specialty polymers and surfactants

Mechanism of Action

The mechanism of action of 3-Iodo-5,5,6,6,7,7,8,8,8-nonafluorooctan-1-ol is primarily influenced by its fluorine and iodine atoms. The fluorine atoms increase the compound’s lipophilicity, enhancing its ability to interact with lipid membranes. The iodine atom can participate in halogen bonding, influencing molecular recognition processes. These interactions can affect various molecular targets and pathways, including enzyme inhibition and receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Iodo-5,5,6,6,7,7,8,8,8-nonafluorooctan-1-ol is unique due to the presence of both iodine and multiple fluorine atoms, which confer distinct chemical properties and reactivity. Its ability to undergo various chemical transformations and its applications in diverse fields make it a valuable compound in scientific research .

Properties

IUPAC Name

5,5,6,6,7,7,8,8,8-nonafluoro-3-iodooctan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F9IO/c9-5(10,3-4(18)1-2-19)6(11,12)7(13,14)8(15,16)17/h4,19H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVUKLHKMFFSKDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C(CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F9IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00895251
Record name 5,5,6,6,7,7,8,8,8-Nonafluoro-3-iodooctan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00895251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109574-81-4
Record name 5,5,6,6,7,7,8,8,8-Nonafluoro-3-iodooctan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00895251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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